
Germanium(4+) tetraiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an orange-red crystalline solid that hydrolyzes in water and is soluble in non-polar solvents such as carbon disulfide, chloroform, and benzene . This compound is notable for its use in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Germanium(4+) tetraiodide can be synthesized through the reaction of germanium with iodine or by reacting germanium dioxide with 57% hydriodic acid . The reactions are as follows:
- Reaction with Iodine:
Ge+2I2→GeI4
- Reaction with Hydriodic Acid:
GeO2+4HI→GeI4+2H2O
Industrial Production Methods: The industrial production of this compound typically involves the direct reaction of germanium with iodine due to the simplicity and efficiency of the process .
化学反应分析
Types of Reactions: Germanium(4+) tetraiodide undergoes various chemical reactions, including:
- Substitution Reactions: It reacts with tetraalkyl tin at 250°C to form dialkyl tin diiodide and dialkyl germanium diiodide .
- Reactions with Sulfur: At high temperatures, it reacts with sulfur to produce red germanium sulfide iodide and orange germanium disulfide diiodide .
- Reactions with Diiron Nonacarbonyl: In an ionic liquid at 130°C, it reacts to form a complex compound containing germanium and iron .
Common Reagents and Conditions:
- Tetraalkyl Tin: Used in substitution reactions at 250°C.
- Sulfur: Reacts at high temperatures to form sulfide compounds.
- Diiron Nonacarbonyl: Reacts in ionic liquids at 130°C.
Major Products:
- Dialkyl Tin Diiodide and Dialkyl Germanium Diiodide: From reactions with tetraalkyl tin.
- Germanium Sulfide Iodide and Germanium Disulfide Diiodide: From reactions with sulfur.
- Germanium-Iron Complexes: From reactions with diiron nonacarbonyl.
科学研究应用
Germanium(4+) tetraiodide has several applications in scientific research:
- Chemistry: Used as a precursor for the synthesis of various germanium-containing compounds.
- Biology and Medicine: Investigated for potential use in pharmaceuticals and as a component in diagnostic imaging agents.
- Industry: Utilized in the production of semiconductors, photodiodes, and other electronic components due to its unique electronic properties .
作用机制
The mechanism by which germanium(4+) tetraiodide exerts its effects involves its ability to form stable complexes with other elements and compounds. The molecular targets and pathways involved include the formation of germanium-iodine bonds, which are crucial for its stability and reactivity in various chemical processes .
相似化合物的比较
- Germanium(II) Iodide (GeI₂): An orange-yellow crystalline solid that decomposes on melting .
- Germanium Tetrafluoride (GeF₄): A compound that reacts with water to form hydrofluoric acid and germanium dioxide .
Comparison: Germanium(4+) tetraiodide is unique due to its higher oxidation state (IV) compared to germanium(II) iodide. This higher oxidation state results in different reactivity and stability profiles. Additionally, this compound’s solubility in non-polar solvents and its ability to form stable complexes make it distinct from other germanium halides .
属性
分子式 |
GeI4 |
|---|---|
分子量 |
580.25 g/mol |
IUPAC 名称 |
germanium(4+);tetraiodide |
InChI |
InChI=1S/Ge.4HI/h;4*1H/q+4;;;;/p-4 |
InChI 键 |
JWFYZNRHHGHPJD-UHFFFAOYSA-J |
规范 SMILES |
[Ge+4].[I-].[I-].[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


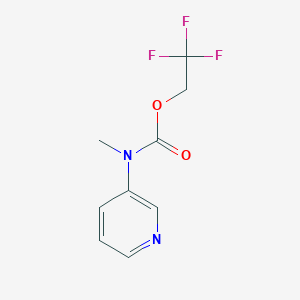
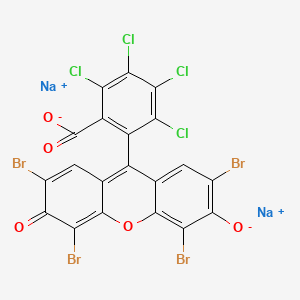
![(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)
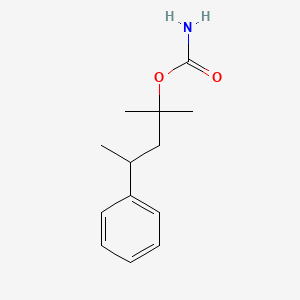
![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)
![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)
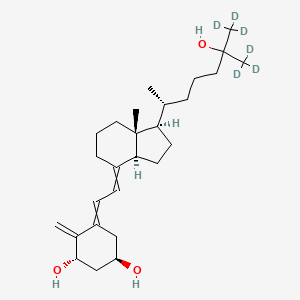
![N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)
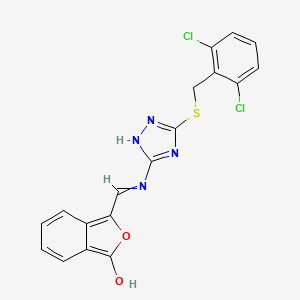
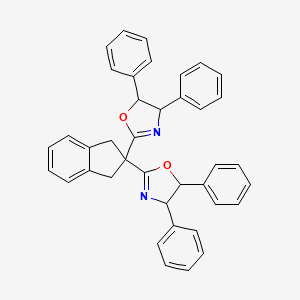
![2-Amino-3-({[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510705.png)

![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)
![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)
